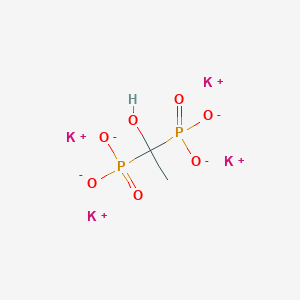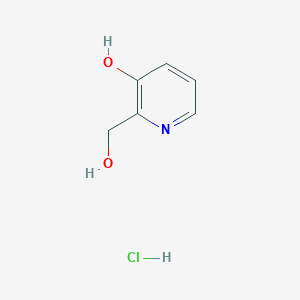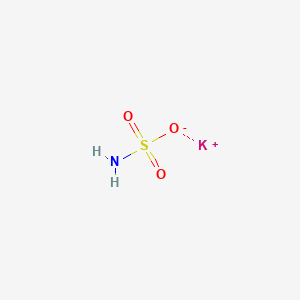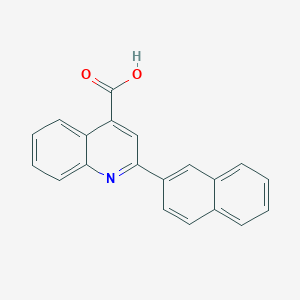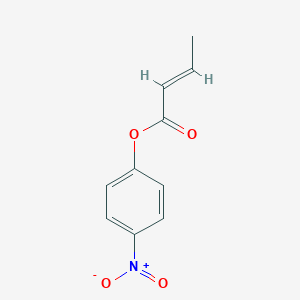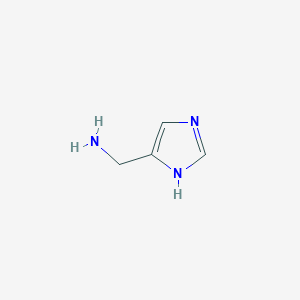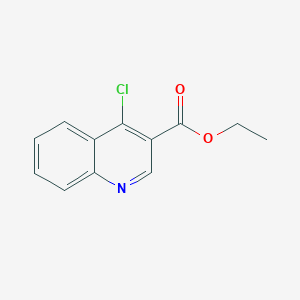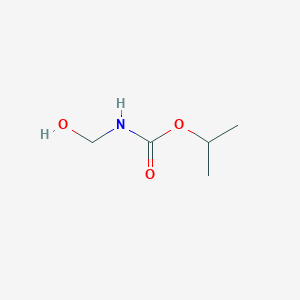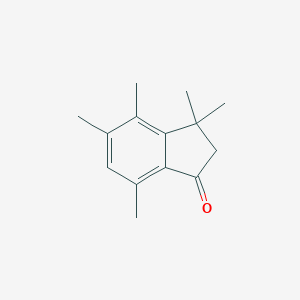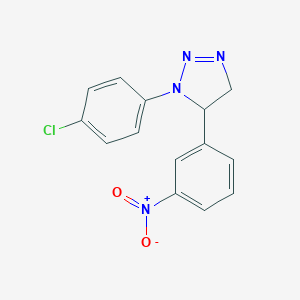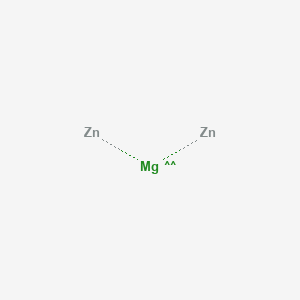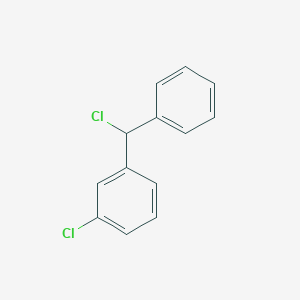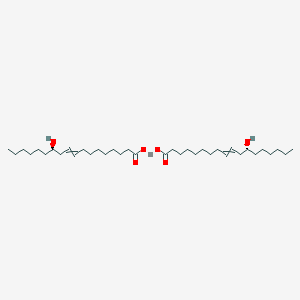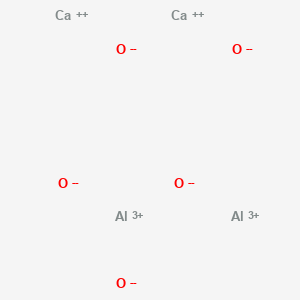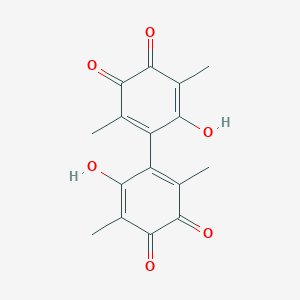
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione, commonly known as Menadione, is a synthetic version of vitamin K. It is a yellow crystalline powder and is soluble in water and ethanol. Menadione is widely used in scientific research, especially in the field of biochemistry and physiology, due to its unique properties.
Mecanismo De Acción
Menadione acts as an electron acceptor and donor in many biological reactions. It is involved in the biosynthesis of vitamin K, which is essential for blood clotting. Menadione is also involved in the regulation of gene expression and cell signaling pathways. It can induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS).
Efectos Bioquímicos Y Fisiológicos
Menadione has a number of biochemical and physiological effects on cells. It can induce oxidative stress and apoptosis in cells by generating ROS. It can also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Menadione has been shown to have anti-inflammatory and anti-angiogenic properties. It can also enhance the immune response by activating immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menadione is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain. Menadione can be used to induce oxidative stress and apoptosis in cells, which is useful in the study of cell signaling pathways and gene expression. However, Menadione can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Menadione. One direction is the study of its role in the regulation of gene expression and cell signaling pathways. Another direction is the development of Menadione-based therapies for the treatment of cancer and other diseases. Menadione can also be used as a model compound for the study of the redox properties of quinones, which can lead to the development of new drugs and therapies.
Métodos De Síntesis
Menadione can be synthesized by the condensation of phthalic anhydride and 2-methyl-1,4-naphthoquinone. The reaction is carried out in the presence of a catalyst such as zinc chloride or sulfuric acid. The product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Menadione is used extensively in scientific research due to its ability to act as an electron acceptor and donor. It is used as a precursor for the synthesis of vitamin K, which is essential for blood clotting. Menadione is also used in the study of oxidative stress and apoptosis in cells. It is used as a model compound for the study of the redox properties of quinones.
Propiedades
Número CAS |
10493-51-3 |
|---|---|
Nombre del producto |
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
4-hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H14O6/c1-5-9(11(17)7(3)15(21)13(5)19)10-6(2)14(20)16(22)8(4)12(10)18/h17-18H,1-4H3 |
Clave InChI |
QTPZQWJKUMBMIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)C2=C(C(=O)C(=O)C(=C2O)C)C |
SMILES canónico |
CC1=C(C(=C(C(=O)C1=O)C)O)C2=C(C(=O)C(=O)C(=C2O)C)C |
Sinónimos |
4,4'-Dihydroxy-2,2',5,5'-tetramethyl-1,1'-bi[1,4-cyclohexadiene]-3,3',6,6'-tetrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



